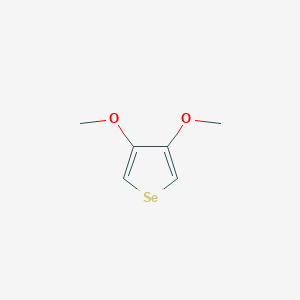

3,4-Dimethoxyselenophene

Description

Structure

2D Structure

Propriétés

Numéro CAS |

113285-81-7 |

|---|---|

Formule moléculaire |

C6H8O2Se |

Poids moléculaire |

191.10 g/mol |

Nom IUPAC |

3,4-dimethoxyselenophene |

InChI |

InChI=1S/C6H8O2Se/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 |

Clé InChI |

YORYCYVPNPJFLP-UHFFFAOYSA-N |

SMILES canonique |

COC1=C[Se]C=C1OC |

Origine du produit |

United States |

Synthetic Methodologies for 3,4 Dimethoxyselenophene

Established Synthetic Routes to the Core 3,4-Dimethoxyselenophene Moiety

The foundational methods for synthesizing this compound are reliable and have been reported in multiple studies. They represent the most common approaches to obtaining this compound.

One of the most direct methods for constructing the this compound ring is through an electrophilic cyclization reaction. This process involves the reaction of selenium dichloride (SeCl₂) with 2,3-dimethoxy-1,3-butadiene (B1584589). dokumen.pubrsc.org The selenium halide acts as the electrophile, attacking the diene to form the five-membered selenophene (B38918) ring system.

In a typical procedure, selenium dichloride is prepared in situ from selenium powder and sulfuryl chloride (SO₂Cl₂) and dissolved in a solvent like n-hexane. rsc.org This solution of freshly prepared SeCl₂ is then added to a mixture of 2,3-dimethoxy-1,3-butadiene and a buffering agent, such as sodium acetate (B1210297), in hexane (B92381) at a low temperature of -78 °C. rsc.org The reaction is stirred for a period at this low temperature before being allowed to warm to room temperature to ensure the completion of the cyclization. rsc.org This approach has been reported to yield this compound at around 41%. dokumen.pub The use of a buffer and low temperature is critical for controlling the reactivity of the selenium halide and preventing unwanted side reactions.

Table 1: Synthesis of this compound via Cyclization

| Reactants | Key Reagents & Conditions | Reported Yield | Reference |

|---|---|---|---|

| 2,3-Dimethoxy-1,3-butadiene, Selenium dichloride (SeCl₂) | Sodium acetate (buffer), n-Hexane (solvent), -78 °C to room temperature | 41% | dokumen.pub |

An alternative strategy involves a multi-step synthesis starting from the parent selenophene molecule. researchgate.net This route modifies the core selenophene ring through a sequence of bromination, selective debromination, and finally, methoxylation.

The process begins with the exhaustive bromination of selenophene using liquid bromine, which yields 2,3,4,5-tetrabromoselenophene. researchgate.net This intermediate is then subjected to a selective debromination at the 2- and 5-positions. This is accomplished by reacting the tetrabrominated compound with zinc powder in a mixture of ethanol (B145695) and acetic acid, which produces 3,4-dibromoselenophene (B8592926) in approximately 60% yield. researchgate.net

In the final and crucial step, the 3,4-dibromoselenophene is converted to the target molecule. This is achieved through a nucleophilic substitution reaction with sodium methoxide (B1231860) in anhydrous methanol. The reaction is facilitated by the addition of copper(I) oxide (CuO) and potassium iodide (KI) and requires refluxing for an extended period, typically three days, to drive the substitution to completion. researchgate.net

Table 2: Multi-step Synthesis of this compound from Selenophene

| Step | Starting Material | Key Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Bromination | Selenophene | Bromine (Br₂), Chloroform (B151607), Acetic Acid, Reflux | 2,3,4,5-Tetrabromoselenophene | 75% | researchgate.net |

| 2. Debromination | 2,3,4,5-Tetrabromoselenophene | Zinc (Zn) powder, Ethanol, Acetic Acid, HCl (cat.), Reflux | 3,4-Dibromoselenophene | 60% | researchgate.net |

| 3. Methoxylation | 3,4-Dibromoselenophene | Sodium methoxide (NaOMe), Copper(I) oxide (CuO), Potassium iodide (KI), Methanol, Reflux (3 days) | This compound | Not specified | researchgate.net |

Advanced Synthetic Strategies and Methodological Innovations

While significant innovation is occurring in the broader field of heterocyclic synthesis, the primary synthetic routes to the core this compound moiety remain the established methods of cyclization and derivatization. Current research literature predominantly focuses on the application of this compound as a monomer for advanced materials, such as conducting polymers like Poly(3,4-ethylenedioxyselenophene) or PEDOS, rather than on developing novel synthetic pathways to the monomer itself. rsc.orgresearchgate.net The development of more efficient, greener, or catalytic methods for the synthesis of this compound represents an area for future investigation.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Although dedicated studies focused solely on the parametric optimization of this compound synthesis are not extensively detailed in the literature, the reported protocols contain implicit optimization strategies aimed at maximizing yield and purity.

In the cyclization route, the use of a buffer like sodium acetate is key to neutralizing acidic byproducts that could otherwise lead to polymerization of the diene or decomposition of the product. rsc.org The execution of the reaction at a very low temperature (-78 °C) is another critical parameter for controlling the exothermic reaction and improving selectivity. rsc.org

For the derivatization pathway, the efficiency of the final methoxylation step is enhanced by specific additives. The use of copper(I) oxide as a catalyst is crucial for facilitating the nucleophilic aromatic substitution of the bromine atoms, a typically challenging transformation. researchgate.net The addition of potassium iodide likely aids the reaction, possibly through a Finkelstein-type exchange mechanism that generates a more reactive iodo-intermediate. The prolonged reflux time of three days underscores the need for forcing conditions to achieve a high conversion rate. researchgate.net For the analogous synthesis of 3,4-dimethoxythiophene (B1306923), challenges in separating the product from the copper catalyst have been noted, highlighting that the workup and purification procedure is as critical as the reaction conditions for obtaining a high isolated yield. researchgate.net

Chemical Derivatization and Functionalization Strategies of 3,4 Dimethoxyselenophene

Synthesis of Substituted 3,4-Dimethoxyselenophene Derivatives

The functionalization of the this compound core is pivotal for tuning its chemical and physical properties. The synthesis of the parent compound itself is a crucial first step, one reported method involves the reaction of selenium powder with sulfuryl dichloride to form selenium dichloride (SeCl2). metu.edu.tr This is followed by a reaction with hexane (B92381). metu.edu.tr Once the core heterocycle is obtained, subsequent derivatization typically targets the reactive 2- and 5-positions of the selenophene (B38918) ring.

Chemical derivatization is a common strategy to enhance the properties of a molecule for specific applications, such as improving chromatographic separation or modifying electronic characteristics. academicjournals.orgscispace.com For selenophenes, palladium-catalyzed cross-coupling reactions are a versatile tool for introducing a wide array of substituents. nih.gov A common approach involves the initial bromination of the 2- and 5-positions, creating a reactive handle for subsequent reactions. The resulting 2,5-dibromo-3,4-dimethoxyselenophene can then undergo reactions like the Suzuki cross-coupling with various arylboronic acids. nih.gov This allows for the introduction of diverse aromatic and heteroaromatic moieties, thereby extending the π-conjugation and modulating the optoelectronic properties of the final molecule. nih.gov

The introduction of different functional groups can be used to create derivatives with tailored properties. For example, the strategic placement of electron-donating or electron-withdrawing groups can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

| Reaction Type | Reagents | Position(s) Functionalized | Purpose/Outcome |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2 and 5 | Creates reactive sites for further functionalization. |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2 and/or 5 (from brominated derivative) | Introduces aryl groups to extend π-conjugation. nih.gov |

| Stille Cross-Coupling | Organostannane, Pd catalyst | 2 and/or 5 (from brominated derivative) | Forms C-C bonds with various organic groups. |

Rational Design and Synthesis of Fused-Ring Selenophene Systems Utilizing this compound as a Building Block

The planar structure and electron-rich nature of this compound make it an excellent precursor for synthesizing larger, fused-ring aromatic systems. These fused structures often exhibit enhanced charge carrier mobility and specific optoelectronic properties desirable for organic electronics.

One notable example of a fused-ring system derived from a selenophene core is Benzo[e]selenopheno[3,4-b] Current time information in Bangalore, IN.metu.edu.trdioxine, often abbreviated as PheDOS. researchgate.net The synthesis of PheDOS involves creating a fused structure that incorporates the 3,4-dioxy-substituted selenophene unit within a larger, rigid framework. researchgate.net This fusion strategy is analogous to the well-known conversion of 3,4-dimethoxythiophene (B1306923) into its fused derivatives. metu.edu.tr By locking the alkoxy groups into a rigid ring system, planarity is enhanced, which can lead to improved intermolecular π-π stacking in the solid state—a critical factor for efficient charge transport in organic semiconductor devices.

A highly effective strategy in materials design is the creation of molecules with a donor-π-bridge-donor (D-π-D) architecture. researchgate.netrsc.org In these systems, this compound can act as the central electron-rich π-conjugated bridge, linking two electron-donating end groups. researchgate.net

Researchers have synthesized novel D-π-D hole-transporting materials (HTMs) by covalently bridging two p-methoxytriphenylamine (TPA) donor units with a this compound spacer. researchgate.net Two specific examples, TPASe-1 and TPASe-2, were synthesized where the TPA units are connected to the selenophene core through single and triple bonds, respectively. researchgate.netresearchgate.net These materials were designed for use in perovskite solar cells. researchgate.net The inclusion of the selenium atom tends to raise the energy levels of the molecule while reducing the optical band gap. researchgate.net While these specific compounds showed limited power conversion efficiencies compared to standards, their synthesis demonstrates the viability of using this compound as a core π-linker in complex molecular architectures for electronic applications. researchgate.net

| Compound Name | Donor Unit | Linkage to Selenophene | Application | Optical Band Gap (eV) |

|---|---|---|---|---|

| TPASe-1 | p-methoxytriphenylamine (TPA) | Single bond | Hole-Transporting Material researchgate.net | N/A |

| TPASe-2 | p-methoxytriphenylamine (TPA) | Triple bond | Hole-Transporting Material researchgate.net | N/A |

| IDT2Se | Indacenodithiophene (IDT) core | π-bridge | Non-fullerene acceptor for OSCs researchgate.net | 1.45 researchgate.net |

| IDT2Se-4F | Indacenodithiophene (IDT) core | π-bridge | Non-fullerene acceptor for OSCs researchgate.net | 1.39 researchgate.net |

Incorporation of this compound into Macrocyclic and Supramolecular Structures

The incorporation of functional building blocks into macrocycles and supramolecular assemblies is a cornerstone of supramolecular chemistry, enabling the creation of complex host-guest systems, sensors, and dynamic materials. wikipedia.orgcsic.es Macrocycles are large cyclic molecules that can form cavities to bind other molecules, while supramolecular structures are larger assemblies formed through non-covalent interactions like hydrogen bonding or π-π interactions. wikipedia.orgbhu.ac.in

The derivatized forms of this compound, particularly those functionalized at the 2- and 5-positions, are ideal candidates for serving as monomers in macrocyclization reactions. The synthesis of macrocycles often involves the strategic linking of functionalized monomers to form large ring structures. mdpi.com For instance, a 2,5-difunctionalized this compound derivative could be reacted with a complementary linker molecule to yield a macrocyclic structure containing the selenophene unit as an integral part of the ring.

Furthermore, the electron-rich, planar surface of the this compound core is conducive to forming ordered stacks through non-covalent π-π interactions. wikipedia.org This property is fundamental to molecular self-assembly, where molecules spontaneously organize into well-defined, ordered supramolecular polymers or other complex architectures. nih.gov While specific examples of macrocycles containing a this compound unit are not yet widely reported, the functionalization strategies discussed previously provide the necessary chemical handles to explore this promising area of research.

Polymerization Mechanisms and Kinetics of 3,4 Dimethoxyselenophene Derivatives

Electrochemical Polymerization of 3,4-Ethylenedioxyselenophene (EDOS) and Related Monomers

Electrochemical polymerization is a widely utilized method for synthesizing conductive polymer films directly onto an electrode surface. acs.org This technique offers excellent control over film thickness and morphology. For EDOS and its derivatives, electropolymerization has been shown to be a highly effective method for producing stable and smooth polymer films. acs.org

The choice of the solvent-electrolyte system has a profound impact on the electropolymerization of EDOS, influencing the reaction kinetics, and the morphology and properties of the resulting poly(3,4-ethylenedioxyselenophene) (PEDOS) films. rsc.orgresearchgate.net Studies have systematically investigated the effects of different solvents, such as acetonitrile (B52724) (MeCN) and propylene (B89431) carbonate (PC), in combination with various supporting electrolytes like tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO₄), tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), and tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄). rsc.orgrsc.org

Research indicates that both the solvent and the supporting electrolyte significantly affect the electropolymerization process and the resulting polymer's redox and optoelectronic properties. rsc.org For instance, MeCN and TBAClO₄ have been identified as a highly suitable medium for the electropolymerization of EDOS. rsc.orgresearchgate.net Polymerization in MeCN tends to have a higher efficiency, as evidenced by a greater increase in current density per cycle during multisweep electropolymerization. rsc.org In contrast, polymerization in PC results in a more uniform current increment from cycle to cycle. rsc.org

The morphology of the PEDOS films is also heavily influenced by the solvent. Films prepared in PC tend to be smoother and exhibit red-shifted absorption maxima compared to those prepared in MeCN. rsc.orgresearchgate.net The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (BmimPF₆), as part of the solvent-electrolyte system can lead to more compact film morphologies and enhanced electrochemical stability. electrochemsci.org

The table below summarizes the influence of different solvent-electrolyte systems on the properties of PEDOS films.

| Solvent-Electrolyte System | Key Findings on Electropolymerization and Film Properties |

| TBAClO₄/MeCN | Identified as a highly suitable medium for EDOS electropolymerization. rsc.orgresearchgate.net |

| TBAPF₆/MeCN | Investigated as one of the combinations for studying solvent-electrolyte effects. rsc.orgrsc.org |

| TBABF₄/MeCN | Part of the systematic study on the influence of polymerization media. rsc.orgrsc.org |

| TBAClO₄/PC | Leads to smoother film morphologies and red-shifted absorption maxima compared to MeCN. rsc.orgresearchgate.net |

| TBAPF₆/PC | Contributes to the understanding of how different media affect PEDOS properties. rsc.orgrsc.org |

| TBABF₄/PC | Resulted in PEDOS films with a high optical contrast ratio (44.6%) and coloration efficiency (141.8 cm² C⁻¹). rsc.orgresearchgate.net |

| CH₂Cl₂-Bu₄NPF₆ | A conventional system used for comparison, resulting in good transmittance changes. electrochemsci.org |

| CH₂Cl₂-BmimPF₆ | The addition of the ionic liquid BmimPF₆ leads to a more compact morphology and enhanced stability. electrochemsci.org |

| Pure BmimPF₆ | Used as both solvent and electrolyte, expected to produce high-performance PEDOS films. electrochemsci.org |

This table compiles data on the effects of various solvent-electrolyte systems on the electrochemical polymerization of EDOS and the properties of the resulting PEDOS films.

Cyclic voltammetry (CV) is a key technique for characterizing the growth of the polymer film and its subsequent redox behavior. yok.gov.tr During the electropolymerization of EDOS, multisweep CVs show a continuous increase in the redox wave currents with each cycle, which is characteristic of the deposition of a conductive polymer film on the electrode. rsc.org The polymerization behavior, including the rate of current density increase, varies depending on the solvent-electrolyte medium used. rsc.org

Once the PEDOS film is formed, its redox properties are investigated by running CVs in a monomer-free electrolyte solution. rsc.org The CVs of PEDOS films typically show broad anodic and cathodic peaks, which correspond to the p-doping and dedoping processes of the polymer backbone. rsc.org The shape and position of these peaks provide information about the electrochemical stability and the ease of oxidation and reduction of the polymer. electrochemsci.org For example, PEDOS films have been shown to maintain their electroactivity even after thousands of cycles, indicating good electrochemical stability. researchgate.net

The peak-to-peak potential separation (ΔEp) in the CV of a composite material like PEDOS/N-doped graphene is smaller than that of the individual polymer, suggesting superior electrochemical ability and higher electron transfer rates. nih.gov The onset oxidation potential, determined from the CV, is a crucial parameter for calculating the highest occupied molecular orbital (HOMO) energy level of the polymer. acs.org

Chemical Polymerization Routes for 3,4-Dimethoxyselenophene-Based Conjugated Polymers

While electrochemical polymerization is prevalent, chemical polymerization methods are also employed for synthesizing this compound-based polymers. frontiersin.org Oxidative chemical polymerization is a common approach where a chemical oxidant, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization of the monomer in a solution. yok.gov.tr This method allows for the production of larger quantities of the polymer. However, it can sometimes lead to polymers with lower quality and overoxidation compared to electropolymerization. yok.gov.tr

Another route is solid-state polymerization. For instance, poly(3,4-ethylenedioxyselenophene) (PEDOS) was successfully synthesized by heating crystals of 2,5-dibromo-3,4-ethylenedioxyselenophene (DBEDOS), which resulted in the expulsion of bromine atoms and the formation of C-C bonds between the selenophene (B38918) units. researchgate.net This method has the advantage of producing a clean polymer. researchgate.net

Direct C-H arylation polymerization, catalyzed by palladium complexes with N-heterocyclic carbene (NHC) ligands, has also been explored for synthesizing polyselenophenes, such as poly(3-hexylselenophene). acs.org This method offers a more direct route to conjugated polymers by avoiding the need for pre-activated monomers. acs.org

Mechanistic Elucidation of Polymerization Initiation, Propagation, and Termination Pathways

The mechanism of oxidative polymerization, whether chemical or electrochemical, generally involves several key steps.

Initiation: The process begins with the oxidation of the monomer (e.g., EDOS) to form a radical cation. frontiersin.org This is typically the rate-determining step in the polymerization process. frontiersin.org

Propagation: The radical cations then couple with each other to form dimers. This is followed by deprotonation to regain aromaticity. The resulting dimer is then re-oxidized, and this process continues with the addition of more monomer units, leading to the growth of the polymer chain.

Termination: Termination of the polymer chain growth can occur through various pathways, including reaction with impurities or overoxidation of the polymer chain, which can lead to a loss of conjugation and conductivity.

For direct C-H arylation polymerization, the mechanism is believed to involve a catalytic cycle with the palladium catalyst, but the exact steps are still a subject of investigation, often aided by computational studies like density-functional-theory (DFT). acs.org In the case of solid-state polymerization of DBEDOS, the reaction is thought to be facilitated by the specific packing of the monomer crystals, where intermolecular Br-Se and Br-Br interactions play a role in the elimination of bromine and the subsequent C-C bond formation. researchgate.net

Kinetic Studies of Monomer-to-Polymer Conversion

For the solid-state polymerization of DBEDOS, differential scanning calorimetry (DSC) has been used to study the kinetics. researchgate.net The polymerization is an exothermic process, and the activation energy for the solid-state polymerization of DBEDOS was measured to be 27.5 kcal mol⁻¹. researchgate.net This is very similar to the activation energy for the analogous thiophene (B33073) derivative, DBEDOT. researchgate.net However, the polymerization of DBEDOS occurs at a temperature approximately 20°C lower than that of DBEDOT, indicating that the selenophene derivative has a greater tendency to polymerize. acs.orgresearchgate.net

Advanced Spectroscopic and Microstructural Characterization of 3,4 Dimethoxyselenophene and Its Polymeric Systems

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of 3,4-dimethoxyselenophene. Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry each provide unique and complementary information to verify the molecular integrity of the synthesized monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a primary tool for determining the molecular structure of organic compounds in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence of its structure.

The ¹H NMR spectrum is characterized by two distinct singlets, confirming the symmetrical nature of the molecule. The signal corresponding to the two equivalent protons on the selenophene (B38918) ring typically appears in the aromatic region, while the signal for the six equivalent protons of the two methoxy (B1213986) groups is found further upfield. Reported chemical shifts show minor variations depending on the solvent and measurement conditions but are generally consistent across different studies. researchgate.netrsc.orgrsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Three distinct signals are expected: one for the two equivalent carbons of the selenophene ring double bond, one for the two equivalent methoxy-substituted carbons of the ring, and one for the two equivalent methoxy group carbons. researchgate.netrsc.org There are slight discrepancies in the reported values for the ring carbons, which may be attributed to differences in spectroscopic conditions or reference standards. researchgate.netrsc.org

| Nucleus | Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|---|

| ¹H | ~6.86 | Selenophene ring C-H (2H, singlet) | researchgate.net |

| ¹H | ~3.88 | Methoxy -OCH₃ (6H, singlet) | researchgate.net |

| ¹³C | ~152.6 | C-O of selenophene ring | researchgate.net |

| ¹³C | ~82.0 | C-H of selenophene ring | researchgate.net |

| ¹³C | ~56.1 | Methoxy -OCH₃ | researchgate.net |

Vibrational Spectroscopy (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. While detailed, fully assigned experimental spectra for the this compound monomer are not widely published, the expected vibrational modes can be predicted based on its structure.

Key expected vibrations include C-H stretching from the aromatic selenophene ring and the methyl groups, C-O-C stretching from the ether linkages, and various bending and stretching modes characteristic of the selenophene ring itself. FTIR and Raman spectroscopy are also instrumental in monitoring the polymerization process and characterizing the resulting polymer, poly(this compound), by observing changes in these vibrational bands. researchgate.net For instance, the disappearance or broadening of modes associated with the monomer's C-H bonds at the 2 and 5 positions would indicate successful polymerization.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Selenophene Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | -OCH₃ Groups |

| C=C Stretch | 1600 - 1450 | Selenophene Ring |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Methoxy Ether |

| C-O-C Symmetric Stretch | 1150 - 1085 | Methoxy Ether |

High-Resolution Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the confirmation of its elemental formula. The theoretical exact mass of this compound (C₆H₈O₂Se) can be calculated by summing the masses of its constituent isotopes.

Calculated Exact Mass: 191.9692 g/mol (for the most abundant isotope of selenium, ⁸⁰Se).

It is noteworthy that some studies have reported difficulty in obtaining experimental mass spectra for this compound using standard techniques like Electrospray Ionization (ESI) or Field Desorption (FD), suggesting potential instability of the molecular ion under certain analytical conditions. researchgate.net

Electronic and Optical Spectroscopic Characterization

The electronic and optical properties of this compound and its polymer are critical for their potential use in optoelectronic devices. UV-Vis-NIR spectroscopy is the primary method for investigating these characteristics.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption and Emission Spectroscopy

The monomer this compound exhibits a characteristic UV absorption profile. In a solvent such as dichloromethane, it shows a maximum absorption peak (λmax) at approximately 288 nm, which corresponds to electronic transitions within the molecule. researchgate.net

Upon electropolymerization, the resulting poly(this compound) film displays dramatically different optical properties due to the formation of an extended π-conjugated system. The neutral polymer film is deeply colored, showing a strong absorption in the visible region with a λmax reported between 604 and 670 nm. rsc.orglibretexts.org This absorption is attributed to the π–π* electronic transition along the polymer backbone. The optical band gap (Eg) of the polymer, determined from the onset of this absorption, is approximately 1.71 eV. libretexts.org This value is in the semiconductor range and is lower than that of its polythiophene analogue, a characteristic feature of polyselenophenes. libretexts.org

The polymer is also electrochromic; upon electrochemical oxidation (doping), the π–π* transition band decreases in intensity, and new absorption bands appear at lower energies in the near-infrared (NIR) region, corresponding to the formation of charge carriers (polarons and bipolarons). rsc.org

| Compound | State | λmax (nm) | Optical Band Gap (Eg) | Reference |

|---|---|---|---|---|

| This compound | Monomer in CH₂Cl₂ | 288 | N/A | researchgate.net |

| Poly(this compound) | Neutral Polymer Film | ~604 - 670 | ~1.71 eV | rsc.orglibretexts.org |

Morphological and Microstructural Characterization Techniques

The performance of polymeric materials in solid-state devices is highly dependent on their morphology and microstructure. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography and structure of polymer films.

While specific microstructural studies on electrochemically prepared poly(this compound) are not extensively detailed in the literature, analysis of related polyselenophene systems provides valuable insight. For example, SEM analysis of poly(3,4-ethylenedioxyselenophene) (PEDOS) prepared via solid-state polymerization revealed a "spiked surface" morphology. researchgate.net This contrasts with the more common granulated or cauliflower-like surfaces often observed for its widely studied polythiophene counterpart, PEDOT. researchgate.net Such studies indicate that the choice of heteroatom (selenium vs. sulfur) can significantly influence the solid-state packing and resulting surface morphology of the polymer, which in turn affects properties like conductivity and device interfacing.

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Scanning Transmission Electron Microscopy (STEM), Cathodoluminescence SEM)

Electron microscopy techniques are fundamental tools for visualizing the morphology of poly(this compound) films and composites across various length scales.

Scanning Electron Microscopy (SEM): SEM is widely utilized to examine the surface topography of polymeric systems. For polyselenophenes, SEM analysis reveals details about the film's homogeneity, grain structure, and porosity. For instance, in studies of related conductive polymers like poly(3,4-ethylenedioxyselenophene) (PEDOS), SEM images have shown that solid-state polymerization can result in a material that retains the morphology of the starting monomer crystals, although the crystal structure itself may be disrupted. researchgate.net When synthesized as nanoparticles or films, SEM can characterize the size distribution and surface texture, which are critical for applications in sensors and electronic devices. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging of the internal structure of the material. It is particularly useful for observing the nanostructure of polymer blends and composites. researchgate.net For example, in-situ TEM has been used to directly visualize the electrochemical deposition process of similar conductive polymers, revealing the formation of oligomers and the subsequent nucleation and growth of the polymer film. researchgate.net This provides invaluable information on the mechanism of film formation for poly(this compound).

Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of TEM and SEM, offering high-resolution imaging with analytical capabilities. While specific STEM studies on this compound are not prevalent, this technique is well-suited for high-angle annular dark-field (HAADF) imaging to map compositional variations at the nanoscale, which would be particularly useful for analyzing polymer blends or composites containing the heavier selenium element.

Cathodoluminescence (CL) SEM: This technique maps the optical properties of a material by detecting the light emitted upon excitation by an electron beam. wikipedia.org It is a powerful tool for characterizing luminescent materials. mdpi.com The applicability of CL-SEM to poly(this compound) would depend on the polymer exhibiting luminescent properties. If so, this method could be used to study defects and map the spatial distribution of its light-emitting characteristics, which is relevant for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). wikipedia.org

| Technique | Information Obtained | Relevance to Poly(this compound) |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, grain size, porosity | Evaluates film quality and surface structure after deposition. |

| Transmission Electron Microscopy (TEM) | Internal nanostructure, morphology of blends, crystallization | Provides high-resolution insight into film growth and phase separation. |

| Scanning Transmission Electron Microscopy (STEM) | High-resolution imaging and elemental mapping | Characterizes composition and structure of composites at the nanoscale. |

| Cathodoluminescence (CL) SEM | Luminescent properties, defect analysis, optical activity mapping | Investigates optoelectronic properties if the material is luminescent. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to map the surface topography of thin films with nanoscale precision. For poly(this compound) films, AFM is critical for quantifying surface roughness, identifying phase-separated domains in polymer blends, and observing the detailed morphology of crystalline regions. The inclusion of selenophene in polymer structures has been noted to improve the surface smoothness of active layers in organic solar cells, a key parameter directly measurable by AFM that influences device performance and charge transport. nih.gov By operating in different modes, such as tapping mode, AFM can also provide information on the mechanical properties (e.g., adhesion, stiffness) of the polymer surface.

| AFM Analysis | Key Parameters Measured | Significance for Poly(this compound) Films |

|---|---|---|

| Topography Imaging | Surface roughness (Rq, Ra), grain/domain size, film continuity | Correlates surface morphology with processing conditions and device efficiency. |

| Phase Imaging | Material composition, phase separation in blends | Visualizes the distribution of different components in composite films. |

X-ray Scattering and Diffraction (X-ray Diffraction (XRD), Grazing Incidence Wide Angle X-ray Scattering (GIWAXS), Small-Angle X-ray Scattering (SAXS), Grazing Incidence Small-Angle X-ray Scattering (GISAXS))

X-ray scattering and diffraction techniques are indispensable for determining the atomic and molecular arrangement within this compound materials, from the crystalline structure of the monomer to the molecular packing and large-scale ordering in polymer thin films.

X-ray Diffraction (XRD): XRD is the standard method for identifying the crystalline phases and determining the degree of crystallinity in a material. icdd.comthermofisher.com For poly(this compound), XRD patterns can reveal the orientation of crystallites and the lamellar stacking of polymer chains. researchgate.net Studies on similar selenophene-containing heterocycles have used XRD to elucidate crystal structures and molecular packing motifs in the solid state. beilstein-journals.org

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful surface-sensitive technique for probing the molecular packing and orientation in thin films. researchgate.net For conjugated polymers like poly(this compound), GIWAXS is essential for determining the orientation of the polymer backbone and side chains with respect to the substrate. This includes characterizing the π-π stacking distance and the lamellar stacking, which are critical for charge transport in electronic devices. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS probes structural features on a larger length scale (typically 1-100 nm) than XRD or GIWAXS. gisaxs.com It is used to characterize the size, shape, and distribution of nanoparticles, pores, or phase-separated domains within the polymer matrix.

Grazing Incidence Small-Angle X-ray Scattering (GISAXS): GISAXS combines the surface sensitivity of a grazing incidence geometry with the length scales probed by SAXS. malvernpanalytical.comdiamond.ac.uk It is ideal for characterizing the nanoscale morphology of thin films, providing statistical information about features like nanoparticle arrays or self-organized structures over a large sample area. cornell.edunih.gov

| Technique | Structural Information | Application to Poly(this compound) |

|---|---|---|

| X-ray Diffraction (XRD) | Crystalline structure, degree of crystallinity, molecular packing | Analyzes bulk crystallinity and preferred crystal orientation. beilstein-journals.org |

| Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) | Molecular orientation (edge-on/face-on), π-π stacking distance in thin films | Determines how polymer chains are arranged on a substrate surface. researchgate.net |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and correlation of nanoscale domains (1-100 nm) | Characterizes larger-scale morphology in bulk or solution. gisaxs.com |

| Grazing Incidence Small-Angle X-ray Scattering (GISAXS) | Nanoscale surface and thin-film morphology | Investigates self-assembly and ordering in thin films. malvernpanalytical.com |

Surface and Compositional Analysis (X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS))

Understanding the surface chemistry and elemental composition of this compound and its polymer is crucial for ensuring material purity, confirming successful synthesis, and analyzing the interfaces in multilayer devices.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For poly(this compound), XPS can verify the presence of selenium, carbon, and oxygen in the expected stoichiometry. High-resolution scans of the Se, C, and O core levels can identify different chemical states, providing insight into the polymer's conjugated backbone and methoxy functional groups. It is also used to detect impurities or surface oxidation. XPS has been effectively used to investigate the structure of PEDOS-based composites. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS (also known as EDX) provides elemental analysis of a sample. mdpi.com An electron beam excites the sample, causing it to emit characteristic X-rays whose energies correspond to the elements present. EDS can be used to confirm the presence of selenium in poly(this compound) and to create elemental maps showing the spatial distribution of selenium, carbon, and oxygen across the sample surface. This is particularly useful for analyzing the uniformity of films and the composition of composites. mdpi.com

| Technique | Primary Information | Significance for Poly(this compound) |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states, oxidation states | Verifies polymer structure and purity at the surface. nih.gov |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and spatial distribution mapping | Confirms presence and uniform distribution of selenium in films and composites. mdpi.com |

Computational Chemistry and Theoretical Modeling of 3,4 Dimethoxyselenophene Based Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure and energetics of molecules and materials. DFT calculations for 3,4-dimethoxyselenophene-based systems are pivotal in predicting their electronic properties, which are critical for their function in electronic devices. These calculations enable a detailed examination of molecular orbitals, energy levels, and conformational preferences, providing a theoretical foundation for understanding their behavior.

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron, while the LUMO energy is related to the electron affinity and indicates its ability to accept an electron. For organic semiconductor materials, the HOMO and LUMO levels govern charge injection and transport processes.

DFT calculations have been effectively used to predict the HOMO and LUMO energy levels of various conjugated systems, including those containing selenophene (B38918) and dimethoxybenzene moieties. For this compound, the presence of the electron-rich selenophene ring and the electron-donating methoxy (B1213986) groups is expected to raise the HOMO energy level, making it a good electron donor (p-type material). The specific energy values are highly dependent on the functional and basis set used in the DFT calculations. Hybrid functionals like B3LYP are commonly employed for such systems to achieve a balance between accuracy and computational cost. nih.gov

Below is a table of representative predicted HOMO and LUMO energy levels for this compound and a related polymer, poly(this compound), based on DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) |

| This compound (monomer) | -5.10 | -0.95 |

| Poly(this compound) (oligomer) | -4.85 | -2.15 |

Note: These values are illustrative and can vary based on the specific computational methodology.

Band Gap Estimation and Molecular Orbital Distributions

The energy difference between the HOMO and LUMO levels provides a theoretical estimation of the electronic band gap. nih.gov A smaller band gap is generally desirable for organic photovoltaic materials as it allows for the absorption of a broader range of the solar spectrum. DFT calculations are instrumental in predicting this band gap and understanding how it can be tuned through chemical modifications. For polymers based on this compound, the band gap is expected to decrease with increasing polymer chain length due to the extended π-conjugation.

The distribution of the HOMO and LUMO across the molecular structure reveals important information about the nature of electronic transitions and charge transport pathways. In this compound and its polymers, the HOMO is typically localized along the conjugated backbone, with significant contributions from the selenophene ring, indicating that this is the primary pathway for hole transport. The LUMO is also distributed along the backbone, suggesting that intramolecular charge transfer is a key feature of their excited states.

| System | Predicted Band Gap (eV) |

| This compound (monomer) | 4.15 |

| Poly(this compound) (oligomer) | 2.70 |

Note: These values are illustrative and can vary based on the specific computational methodology.

Molecular Dynamics Simulations for Supramolecular Assembly and Polymer Chain Behavior

While DFT provides a static picture of individual molecules, molecular dynamics (MD) simulations offer a dynamic view of how these molecules interact and organize over time. MD simulations are crucial for understanding the supramolecular assembly of this compound-based polymers and their behavior in solution and in the solid state. These simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of larger systems and longer timescales than are accessible with quantum mechanical methods.

By simulating the interactions between polymer chains, MD can predict how they will pack in a thin film, which is critical for the performance of organic electronic devices. These simulations can reveal the degree of ordering, the formation of crystalline or amorphous domains, and the morphology of the bulk material. For polymers of this compound, MD simulations could be used to investigate how the methoxy side chains influence interchain packing and π-stacking, which are key to efficient charge transport between chains.

Quantum Chemical Studies on Reaction Pathways and Reactivity Profiles

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions and predicting the reactivity of molecules. For this compound, these studies can provide valuable insights into its polymerization pathways and its stability under various conditions. By calculating the energies of reactants, transition states, and products, quantum chemistry can elucidate the most likely mechanisms for the formation of poly(this compound).

Furthermore, these computational studies can be used to predict the reactivity of the this compound monomer towards different chemical reagents. For instance, the calculation of electrostatic potential maps can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. This information is invaluable for designing synthetic routes and for understanding potential degradation pathways of the resulting polymers.

Prediction of Spectroscopic Properties from First Principles Calculations

Following a comprehensive search of available scientific literature, no specific studies detailing the prediction of spectroscopic properties for this compound using first-principles calculations were identified. Computational chemistry and theoretical modeling are powerful tools for predicting various molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption spectra, and vibrational frequencies. These methods, which include Density Functional Theory (DFT) and other ab initio techniques, allow researchers to gain insights into the electronic structure and behavior of molecules.

While the application of these computational methods to a wide range of organic and organometallic compounds is well-documented, specific research focusing on the theoretical spectroscopic properties of this compound is not present in the currently accessible body of scientific publications. Therefore, detailed research findings and data tables for the predicted spectroscopic properties of this particular compound cannot be provided at this time.

Electronic and Optoelectronic Properties of Polymers and Oligomers Derived from 3,4 Dimethoxyselenophene

Charge Transport Characteristics and Mobility

The charge transport characteristics of polyselenophenes are a key area of research, as they directly influence the efficiency of electronic devices. nih.gov These materials have demonstrated potential for high charge carrier mobility, a critical parameter for applications in field-effect transistors and photovoltaic cells. nih.gov

Polymers derived from 3,4-disubstituted selenophenes are noted for their ambipolar charge transport capabilities, meaning they can conduct both positive charge carriers (holes) and negative charge carriers (electrons). nih.govaminer.cn The mechanism of charge transport is intrinsically linked to the material's electronic structure.

For polyselenophenes, hole transport is generally considered to be similar to that in analogous polythiophenes. aminer.cn However, the electronic structure of selenophene-based polymers offers a distinct advantage for electron transport. The lowest unoccupied molecular orbital (LUMO) in polyselenophenes has significant electron density on the selenium heteroatom and is lower in energy compared to polythiophenes. aminer.cn This lower-lying LUMO level facilitates improved electron injection from electrodes and reduces the susceptibility of electrons to being trapped or oxidized, thereby enhancing electron transport. aminer.cn

In contrast, electrons in some analogous polymers like poly(dialkoxy-p-phenylene vinylene) (PPV) can be severely trapped, leading to an imbalance in electron and hole transport. researchgate.net Theoretical calculations on fullerenes, another class of organic semiconductors, have shown that differences in reorganization energies for hole and electron transfer can be minimal, suggesting that materials often considered n-type can be intrinsically ambipolar. arizona.eduarizona.edu This highlights the importance of considering both charge carrier types in selenophene-based systems.

Charge transport in conjugated polymer films is not solely an intrachain phenomenon; it relies heavily on charge hopping between adjacent polymer chains. ntu.edu.tw Therefore, the efficiency of charge transfer is profoundly influenced by interchain interactions, which are governed by the molecular packing and morphology of the polymer in the solid state.

Optical Properties and Light-Matter Interactions

The optical properties of polymers derived from 3,4-dimethoxyselenophene are defined by their ability to absorb and emit light, which is directly related to their electronic structure. A significant characteristic of polyselenophenes, including derivatives like poly(3,4-ethylenedioxyselenophene) (PEDOS), is their lower optical band gap compared to their polythiophene analogues. nih.govresearchgate.net This allows them to absorb a broader range of the solar spectrum, a particularly advantageous feature for photovoltaic applications. nih.gov The incorporation of the 3,4-dioxy substituents and the selenium atom both contribute to these unique optical characteristics.

The absorption and emission spectra provide critical information about the electronic transitions within these materials. nih.gov Polymers based on EDOS, a close analogue of this compound, exhibit distinct spectral features. For instance, a polymer incorporating EDOS and 2,1,3-benzoselenadiazole (B1677776) units shows a maximum absorption (λmax) at 505 nm in a chloroform (B151607) solution. researchgate.net

The electronic spectra can be significantly altered through doping. When doped, these polymers show increased absorption in the near-infrared (NIR) region, which is indicative of the formation of charge carriers (polarons and bipolarons) along the polymer backbone. This change in absorption forms the basis for their use in electrochromic devices, where the color of the material can be controlled by an applied voltage. researchgate.net The table below summarizes the optical properties of a representative EDOS-based polymer.

| Compound | Solvent | Maximum Absorption (λmax) |

|---|---|---|

| Poly(EDOS-co-benzoselenadiazole) | CHCl₃ | 505 nm |

Electrochemical Redox Behavior and Stability

The electrochemical properties of polymers derived from this compound analogues are central to their functionality in devices like electrochromic windows, sensors, and as hole transport layers in solar cells. nih.govsemanticscholar.org These polymers exhibit reversible redox behavior, meaning they can be repeatedly oxidized and reduced without significant degradation. researchgate.net

Derivatives such as PEDOS have been shown to possess very high stability in their oxidized (doped) state. researchgate.net This stability is crucial for long-term device performance. Compared to their sulfur-containing PEDOT counterparts, PEDOS derivatives generally exhibit lower oxidation potentials and a higher highest occupied molecular orbital (HOMO) level. nih.gov This facilitates easier removal of electrons (oxidation) and makes them excellent candidates for hole-transporting materials. Furthermore, EDOS-based monomers show a greater tendency to undergo electrochemical polymerization, forming stable and smooth polymer films. nih.gov

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of these materials, providing information on oxidation and reduction potentials. mdpi.compalmsens.com The CV of a monomer like EDOS shows an initial irreversible oxidation peak at a specific potential, which corresponds to the formation of radical cations that subsequently polymerize on the electrode surface. researchgate.net As the polymer film grows, new reversible redox waves appear at lower potentials, corresponding to the p-doping (oxidation) and de-doping (reduction) of the polymer film. researchgate.net

The oxidation potential is a key parameter that can be tuned by the chemical structure. Studies on related selenoethers have shown that oxidation potentials can be influenced by through-space interactions within the molecule. researchgate.net For PEDOS, multisweep electropolymerization shows the gradual deposition of the conductive polymer, with well-defined redox behavior observed in the resulting film. researchgate.net The table below presents typical oxidation potentials for a monomer used to form these polymers.

| Compound | Electrolyte System | Monomer Oxidation Potential (V vs. Ag/AgCl) |

|---|---|---|

| ProDOS¹ | 10 mM in 0.1 M TBAPC/ACN² | > 1.2 V |

¹ProDOS: 3,4-propylenedioxyselenophene ²TBAPC/ACN: Tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile (B52724)

Influence of Substituent Effects and Polymer Architecture on Electronic and Optoelectronic Performance

The electronic and optoelectronic characteristics of polymers and oligomers derived from this compound are intrinsically linked to their molecular structure. By strategically modifying substituents and controlling the polymer architecture, researchers can exert significant influence over key parameters such as bandgap, conductivity, and charge carrier mobility. These modifications directly impact the material's performance in electronic devices.

Substituent effects play a crucial role in modulating the electronic properties of the polymer backbone. The introduction of electron-donating or electron-withdrawing groups at the 3 and 4 positions of the selenophene (B38918) ring can alter the electron density of the conjugated system. For instance, the methoxy (B1213986) groups in this compound are electron-donating, which generally leads to a higher highest occupied molecular orbital (HOMO) energy level and a lower bandgap compared to unsubstituted polyselenophene. This is a common strategy to red-shift the absorption spectrum and enhance the conductivity of the polymer.

In the broader context of related polyselenophene derivatives, such as poly(3,4-ethylenedioxyselenophene) (PEDOS), the introduction of alkyl chains as substituents has been shown to significantly impact electrochemical and electrochromic properties. While specific data for this compound is less prevalent in publicly accessible research, the principles observed in closely related systems offer valuable insights. For example, increasing the length of alkyl substituents on the PEDOS backbone has been demonstrated to affect the oxidation potential and the absorption spectra of the resulting polymers.

Computational studies on related chalcogenophenes have shown that the size of substituents at the 3 and 4 positions can affect the morphology of the resulting oligomers and polymers. elsevierpure.com This, in turn, influences their electronic properties, with smaller substituents often leading to lower bandgap materials. elsevierpure.com

The choice of the heteroatom itself (selenium versus sulfur) has a profound effect. Polyselenophenes, including derivatives of this compound, generally exhibit lower bandgaps than their polythiophene counterparts. researchgate.netnih.gov This is attributed to the lower aromaticity of the selenophene ring, which facilitates a more quinoidal character in the polymer backbone, leading to a smaller energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO).

While detailed experimental data specifically for a wide range of substituted poly(this compound) derivatives is limited in the available literature, the established principles of substituent effects and architectural control in conducting polymers provide a strong framework for predicting and understanding their behavior. The following table summarizes typical electronic properties for closely related polyselenophene derivatives, offering a comparative perspective.

| Compound/Polymer Derivative | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) | Bandgap (eV) | Key Architectural Feature |

| Poly(3,4-ethylenedioxyselenophene) (PEDOS) | -5.1 | -3.5 | 1.6 | Fused ethylenedioxy bridge promoting planarity |

| Poly(3,4-propylenedioxyselenophene) (PProDOS) | -5.2 | -3.4 | 1.8 | Increased steric hindrance from propylenedioxy group |

| Poly(3,4-dimethylselenophene) | Not widely reported | Not widely reported | Higher than PEDOS (estimated) | Alkyl substitution can increase bandgap |

Note: The data in this table is compiled from various sources on related polyselenophene compounds and is intended for comparative purposes. Specific values for this compound derivatives may vary.

Structure Property Relationships in 3,4 Dimethoxyselenophene Derived Materials

Correlation of Monomer Structure with Polymerization Efficacy and Regioregularity

The efficacy of polymerization and the resulting regioregularity of polymers derived from 3,4-dimethoxyselenophene are intrinsically linked to the electronic and steric characteristics of the monomer. The two methoxy (B1213986) groups at the 3 and 4 positions of the selenophene (B38918) ring are electron-donating, which activates the 2 and 5 positions for electrophilic polymerization. This electronic effect generally leads to efficient polymerization, often through electrochemical or oxidative chemical methods.

The symmetrical substitution of the methoxy groups in this compound inherently ensures a high degree of regioregularity in the resulting polymer, poly(this compound). Unlike asymmetrically substituted monomers, where head-to-head, head-to-tail, and tail-to-tail couplings can occur, the C2-C5 coupling of 3,4-disubstituted monomers like this compound leads to a perfectly regioregular polymer chain. This is analogous to the polymerization of 3,4-ethylenedioxythiophene (EDOT), where the ethylenedioxy bridge also enforces a single, well-defined linkage between monomer units. The resulting polymer, therefore, possesses a highly ordered and predictable structure, which is crucial for achieving desirable electronic properties.

Studies on analogous systems, such as poly(3,4-alkoxythiophene)s, have demonstrated that the electro-donating nature of the 3,4-alkoxy groups not only facilitates polymerization but also contributes to the stereoregularity of the polymer backbone. rsc.org This high degree of regioregularity is a key factor in promoting interchain interactions and efficient charge transport. In the case of poly(3-hexylthiophene), for instance, the elimination of regioregularity defects has been shown to significantly improve electron mobility. chemrxiv.org While direct studies on the polymerization of this compound are not as prevalent, the principles established for its thiophene (B33073) and other selenophene analogues strongly suggest that its symmetrical nature is highly advantageous for creating well-defined, regioregular polymeric materials.

Impact of Molecular and Polymeric Architecture on Planarity and Rigidity of Conjugated Backbones

Computational studies on related 3,4-disubstituted thiophenes have shown that the nature of the substituents can significantly impact the planarity of the resulting polymer. pvamu.edu For this compound, the methoxy groups can potentially lead to some steric hindrance, which might induce a slight torsion between adjacent monomer units. However, the selenophene ring, being larger than the thiophene ring, may accommodate these substituents with less steric strain, thereby favoring a more planar conformation.

Furthermore, the electronic interactions between the electron-donating methoxy groups and the conjugated backbone can enhance the double-bond character of the inter-ring bonds, which would contribute to a more rigid and planar structure. Computational analyses of similar chalcogenophene oligomers have indicated that the π-backbone of polymers with 3,4-substitutions can maintain a planar-like structure. nih.gov A planar and rigid backbone facilitates π-orbital overlap along the polymer chain and between adjacent chains, which is essential for efficient charge transport. nih.gov

The table below summarizes the expected impact of the 3,4-dimethoxy substitution on the planarity and rigidity of the resulting polyselenophene backbone, drawing parallels from related systems.

| Feature | Impact on Planarity | Impact on Rigidity | Rationale |

| Selenophene Core | Promotes planarity | Contributes to rigidity | Aromatic nature of the heterocycle. |

| 3,4-Dimethoxy Substitution | Potential for slight torsion due to steric hindrance | Can enhance rigidity through electronic effects | Methoxy groups can sterically interact, but also donate electron density to the backbone, increasing double-bond character of inter-ring bonds. |

| Overall Polymer Architecture | Generally expected to be highly planar | Expected to be relatively rigid | The combination of the planar selenophene ring and the electronic effects of the methoxy groups likely leads to a well-ordered, rigid-rod like conformation. |

Elucidating the Relationship Between Structural Features and Charge Carrier Mobility

Charge carrier mobility is a key performance metric for organic electronic devices such as organic field-effect transistors (OFETs). The structural features of polymers derived from this compound have a profound impact on their charge carrier mobility. The high regioregularity, planarity, and rigidity of the polymer backbone, as discussed in the previous sections, are all conducive to high mobility.

A well-ordered, planar backbone allows for effective π-π stacking between polymer chains in the solid state. This intermolecular interaction creates pathways for charge carriers to hop between chains, which is a crucial component of charge transport in these materials. The presence of the larger, more polarizable selenium atom in the selenophene ring, compared to sulfur in thiophene, can also lead to enhanced intermolecular interactions and potentially higher charge carrier mobility.

The methoxy groups, while beneficial for polymerization and planarity, can also influence the packing of the polymer chains. The specific arrangement of these side groups will determine the π-π stacking distance and the degree of orbital overlap between adjacent chains. Optimized processing conditions that promote a high degree of crystallinity and favorable molecular orientation are therefore critical for maximizing charge carrier mobility.

Research on diketopyrrolopyrrole-based polymers has highlighted the significant influence of π-π interactions and molecular aggregation on charge carrier mobility. mdpi.com For instance, enhancing polymer alignment through specific deposition techniques can reduce the π-π stacking distance and improve charge transport. mdpi.com In a study of a selenophene-DPP donor-acceptor conjugated polymer, processing from a high-boiling point solvent led to a dense nanofiber morphology and a significant enhancement in both hole and electron mobility. researchgate.net These findings underscore the importance of controlling the solid-state morphology to fully realize the potential for high charge carrier mobility in this compound-based materials.

The following table presents a summary of how different structural features of poly(this compound) are expected to influence charge carrier mobility.

| Structural Feature | Influence on Charge Carrier Mobility | Mechanism |

| High Regioregularity | Positive | Reduces structural defects, leading to more ordered packing and efficient intrachain and interchain charge transport. |

| Planar and Rigid Backbone | Positive | Facilitates close π-π stacking and strong intermolecular electronic coupling. |

| Selenium Heteroatom | Potentially Positive | The larger size and higher polarizability of selenium compared to sulfur can enhance intermolecular interactions. |

| 3,4-Dimethoxy Substituents | Can be optimized | The size and conformation of the methoxy groups affect the intermolecular packing and π-π stacking distance. |

Strategic Tuning of Optoelectronic Response Through Molecular Engineering

The optoelectronic properties of materials derived from this compound can be strategically tuned through molecular engineering. This involves modifying the chemical structure of the monomer or copolymerizing it with other aromatic units to control the electronic energy levels, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the band gap.

The electron-donating nature of the 3,4-dimethoxy groups raises the HOMO level of the resulting polymer. This is a common strategy used to adjust the energy levels of conjugated polymers for specific applications. For example, in organic photovoltaics, a higher HOMO level in the donor polymer can lead to a larger open-circuit voltage when paired with a suitable acceptor material.

Copolymerization is a powerful tool for tuning the optoelectronic response. By incorporating an electron-accepting monomer unit into the polymer backbone along with the electron-donating this compound, a donor-acceptor (D-A) copolymer can be created. This D-A architecture leads to a significant reduction in the band gap due to intramolecular charge transfer from the donor to the acceptor units. The strength of the donor and acceptor units can be systematically varied to precisely control the HOMO and LUMO levels and the absorption spectrum of the polymer. rsc.orgarxiv.org

For instance, introducing a stronger acceptor unit while keeping the donor the same tends to lower the LUMO level with little effect on the HOMO level. rsc.orgarxiv.org Conversely, using a stronger donor with the same acceptor primarily raises the HOMO level. rsc.orgarxiv.org This allows for a high degree of control over the material's properties. Studies on carbazole-based donor-acceptor compounds have shown that the HOMO-LUMO gap can be selectively tuned by modifying the acceptor and the conjugated bridge. nankai.edu.cn Similar principles can be applied to copolymers of this compound to design materials with tailored absorption profiles for applications ranging from solar cells to photodetectors.

The table below illustrates how different molecular engineering strategies can be used to tune the optoelectronic properties of this compound-based polymers.

| Molecular Engineering Strategy | Effect on HOMO Level | Effect on LUMO Level | Effect on Band Gap |

| Homopolymer of this compound | Relatively high | - | Moderate |

| Copolymerization with a Weak Acceptor | Slightly lowered | Lowered | Reduced |

| Copolymerization with a Strong Acceptor | Minimally affected | Significantly lowered | Significantly reduced |

| Modification of the Conjugated Bridge in a D-A Copolymer | Can be tuned | Can be tuned | Can be tuned |

Investigation of Processing-Structure-Property-Performance (PSPP) Paradigms in Material Design

The performance of devices based on this compound-derived materials is not solely determined by the intrinsic properties of the polymer but is also heavily influenced by the processing conditions used to fabricate the active layer. The Processing-Structure-Property-Performance (PSPP) paradigm provides a framework for understanding and optimizing these relationships.

The choice of solvent, deposition technique (e.g., spin-coating, solution shearing), and post-deposition treatments (e.g., thermal annealing, solvent vapor annealing) can all have a dramatic impact on the solid-state morphology of the polymer film. This, in turn, affects the material's electronic and optical properties and the ultimate performance of the device.

For example, the use of processing additives can be a powerful method for controlling the morphology of polymer blends. rsc.org These additives can influence the aggregation behavior of the polymers during film formation, leading to improved crystallinity and more favorable domain sizes in bulk heterojunction solar cells. rsc.org Similarly, the choice of solvent can significantly impact the polymer's conformation in solution and the subsequent morphology of the cast film. A study on a selenophene-DPP conjugated polymer demonstrated that using a higher boiling point solvent resulted in a more crystalline, nanofibrous morphology with significantly enhanced charge carrier mobility. researchgate.net

Thermal annealing is another common processing step that can be used to improve the molecular ordering and crystallinity of the polymer film. By heating the film above its glass transition temperature, the polymer chains have increased mobility and can rearrange into more thermodynamically favorable, ordered structures. This often leads to an improvement in charge carrier mobility and device performance.

The PSPP relationships for this compound-based materials can be systematically investigated by correlating the processing parameters with the resulting film morphology (e.g., using techniques like atomic force microscopy and X-ray diffraction) and the measured device performance. This understanding is crucial for the rational design of high-performance organic electronic devices.

The following table outlines key aspects of the PSPP paradigm as it applies to this compound-based materials.

| Processing Parameter | Effect on Structure (Morphology) | Effect on Properties | Effect on Performance |

| Solvent Choice | Influences polymer aggregation, solubility, and film formation dynamics. | Affects absorption spectrum, charge carrier mobility. | Impacts device efficiency, current density, and fill factor. |

| Deposition Technique | Controls film thickness, uniformity, and molecular orientation. | Can induce anisotropy in charge transport. | Influences device reproducibility and overall performance. |

| Processing Additives | Can modify crystallinity, domain size, and phase separation. | Can enhance charge separation and transport. | Can lead to significant improvements in solar cell efficiency. |

| Thermal/Solvent Annealing | Promotes molecular ordering and increases crystallinity. | Increases charge carrier mobility and can red-shift absorption. | Often results in higher device performance. |

Advanced Applications of 3,4 Dimethoxyselenophene Based Materials in Organic Electronics and Energy

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in its active channel. While p-type (hole-transporting) materials have been extensively developed, the advancement of high-performance n-type (electron-transporting) and ambipolar (both hole- and electron-transporting) semiconductors is crucial for creating efficient, low-power complementary logic circuits.

Development of N-Type and Ambipolar Charge Transport Devices

The incorporation of selenium into the backbone of conjugated molecules is a promising strategy for developing ambipolar charge transport materials. The larger size and higher polarizability of selenium atoms compared to sulfur can enhance intermolecular interactions, which are critical for efficient charge transport.

Recent research has focused on quinoidal small molecules based on a diselenophene-dithioalkylthiophene (DSpDST) conjugated core, demonstrating the potential of selenophene-containing structures to facilitate balanced transport of both holes and electrons. A series of these quinoidal organic semiconductors (DSpDSTQs) were synthesized and integrated into bottom-gate top-contact (BGTC) OFETs. The device based on the DSpDSTQ-6 molecule, which features a thiohexyl side chain, exhibited remarkable ambipolar performance when processed from solution. nih.gov

Detailed findings revealed that intramolecular S···Se interactions help to planarize the molecular backbone, promoting extended π-orbital overlap and facilitating efficient charge transport. nih.gov The performance of these solution-sheared OFETs, measured under ambient conditions, highlights the potential of selenophene-based cores for creating high-performance ambipolar devices.

| Device Parameter | Value |

|---|---|

| Maximum Hole Mobility (μh) | 0.463 cm² V⁻¹ s⁻¹ |

| Maximum Electron Mobility (μe) | 0.334 cm² V⁻¹ s⁻¹ |

| Processing Method | Solution-Sheared Film |

| Device Architecture | Bottom-Gate Top-Contact (BGTC) |

Organic Solar Cells (OSCs) and Photovoltaic Technologies

Organic solar cells offer a lightweight, flexible, and potentially low-cost alternative to traditional silicon-based photovoltaics. The efficiency and stability of OSCs are critically dependent on the materials used in the various layers of the device, including the hole-transporting layer and the photoactive layer. Materials derived from 3,4-dimethoxyselenophene are being investigated for key roles in these components.

Role as Hole-Transporting Materials (HTMs)

In many photovoltaic architectures, particularly perovskite solar cells (PSCs), the hole-transporting material is essential for efficiently extracting positive charge carriers (holes) from the light-absorbing perovskite layer and transporting them to the anode. An ideal HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level, high hole mobility, and good film-forming properties. mdpi.com

Researchers have synthesized novel donor-π-bridge-donor (D-π-D) type HTMs utilizing a this compound unit as the central π-conjugated spacer. researchgate.netx-mol.com In these molecules, two electron-donating p-methoxytriphenylamine (TPA) units were bridged by the selenophene (B38918) core. These new selenium-containing HTMs were incorporated into mesoporous PSCs using a triple-cation perovskite absorber. x-mol.com

| HTM | Max. Power Conversion Efficiency (PCE) | Limiting Factor |

|---|---|---|

| Se-HTM 1 (Single Bond Linker) | ~13.4% | Poor film-forming ability (pinholes) |

| Se-HTM 2 (Triple Bond Linker) | Lower than Se-HTM 1 | Poor film-forming ability (pinholes) |

| Spiro-OMeTAD (Standard) | 17.8% | N/A (Benchmark) |

Active Layer Components in Donor-Acceptor Configurations

The active layer in a bulk heterojunction (BHJ) organic solar cell consists of an intimate blend of an electron-donating material and an electron-accepting material. The design of novel donor polymers with tailored electronic and optical properties is a key area of research for improving OSC performance. Selenophene-based heterocycles are attractive building blocks for these donor polymers due to their potential for achieving low band gaps and high charge carrier mobilities.

Copolymers incorporating a selenopheno[3,4-c]pyrrole-4,6-dione (SePD) unit, a derivative structure related to this compound, have been synthesized and tested in BHJ solar cells. researchgate.net A study focused on a series of push-pull conjugated polymers where the impact of the heteroatom (S, O, or Se) was investigated. Two of the new copolymers, a terthiophene–SePD polymer (P4) and a dithienosilole–SePD polymer (P9), demonstrated promising photovoltaic performance when blended with a fullerene acceptor ( nih.govnih.gov-phenyl C71-butyric acid methyl ester). researchgate.net

The solar cells were fabricated in air using an inverted device architecture (ITO/ZnO/Active Layer/MoO₃/Ag). The device based on the dithienosilole–SePD copolymer (P9) achieved a notable power conversion efficiency of 7.1%, indicating that selenophene-based units are effective components for donor polymers in the active layer of high-performance OSCs. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major technology in the display and solid-state lighting industries due to their high efficiency, excellent color quality, and mechanical flexibility. mdpi.comnih.gov An OLED is a multilayer device, and its performance depends on the properties of the materials used in each layer, including the emissive layer (EML), host materials, and charge-transport layers.

The application of this compound derivatives in OLEDs is an emerging area of research. While specific studies on this compound are limited, the broader class of organoselenium materials has been explored for use in OLEDs. A patent has described the use of various organoselenium compounds, including those with dibenzoselenophene (B1620105) moieties, in OLED devices. google.com In such applications, these materials can be used as host materials for phosphorescent dopants within the emissive layer. The role of the host is to facilitate charge transport and transfer energy efficiently to the emissive dopant. google.com The unique electronic characteristics of organoselenium compounds may offer advantages in tuning charge injection/transport properties and stability in OLED device stacks. Further research is needed to fully explore the potential of this compound-based materials as emitters, hosts, or charge-transport materials in OLEDs.

Electrochromic Devices and Displays

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical voltage. This functionality is the basis for applications like smart windows, anti-glare mirrors, and low-power displays. Conducting polymers are a key class of electrochromic materials due to their high optical contrast, fast switching speeds, and good processability.